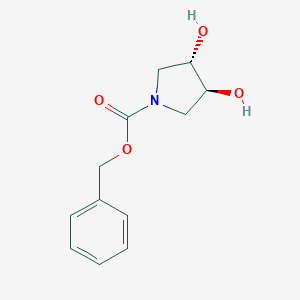

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate (BDPC) is a naturally occurring compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a chiral hydroxycarboxylic acid and is found in a variety of plants and fungi. BDPC has been studied for its potential to act as an inhibitor of certain enzymes, as well as its potential to act as a substrate for certain enzymes. In addition, BDPC has been studied for its potential to act as a substrate for the synthesis of other compounds.

Scientific Research Applications

Comprehensive Analysis of (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate Applications

Pharmacotherapy: Pyrrolidine alkaloids, which include compounds similar to (3S,4S)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate, have shown promise in various pharmacotherapeutic applications. They possess biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Diabetes Management: Derivatives of pyrrolidine have been found to reduce blood glucose levels and may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions like type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anticancer Activity: Pyrrolidine derivatives are potential anticancer candidates with the ability to regulate various targets for anti-proliferative activities. They are noted for having lower side effects compared to other compounds .

Drug Discovery: The pyrrolidine ring is a versatile scaffold for novel therapeutic agents. Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity in drug discovery efforts .

Catalysis: Proline-based Metal-Organic Frameworks (MOFs) with pyrrolidine functionalities have been used as catalysts in various chemical reactions. These MOFs can be classified into groups based on their catalytic sites and environment .

Asymmetric Synthesis: Phosphonate-pyrrolidine derivatives have been used as efficient organocatalysts for asymmetric Michael addition reactions with excellent yields and good selectivities .

Pyrrolidine alkaloids and their promises in pharmacotherapy Pharmaceuticals | Free Full-Text | An Overview of the Biological … - MDPI Structure activity relationship (SAR) and anticancer activity of … Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … The synthesis and applications of chiral pyrrolidine functionalized … Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based … - MDPI

properties

IUPAC Name |

benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDPRBVIIIGHPO-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563859 |

Source

|

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

596793-30-5 |

Source

|

| Record name | Benzyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.